Cas no 105869-43-0 (2-(cyclohexylethyl)boronic acid)

2-(cyclohexylethyl)boronic acid 化学的及び物理的性質
名前と識別子
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- 2-(cyclohexylethyl)boronic acid
- LogP
- 2-cyclohexylethylboronic acid
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- MDL: MFCD06212462
- インチ: InChI=1S/C8H17BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h8,10-11H,1-7H2
- InChIKey: UTDUYVCUESABMU-UHFFFAOYSA-N
- ほほえんだ: C1CCC(CC1)CCB(O)O
計算された属性
- せいみつぶんしりょう: 156.13200
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
じっけんとくせい
- PSA: 40.46000
- LogP: 1.42960
2-(cyclohexylethyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3169212-10.0g |
(2-cyclohexylethyl)boronic acid |
105869-43-0 | 95.0% | 10.0g |
$1839.0 | 2025-03-19 | |
Enamine | EN300-3169212-0.1g |
(2-cyclohexylethyl)boronic acid |
105869-43-0 | 95.0% | 0.1g |
$376.0 | 2025-03-19 | |
TRC | C991730-250mg |
2-(Cyclohexylethyl)boronic acid |
105869-43-0 | 250mg |
$98.00 | 2023-05-18 | ||
TRC | C991730-100mg |
2-(Cyclohexylethyl)boronic acid |
105869-43-0 | 100mg |
$87.00 | 2023-05-18 | ||
Apollo Scientific | OR908303-250mg |
2-(Cyclohexylethyl)boronic acid |
105869-43-0 | 95% | 250mg |
£125.00 | 2025-02-20 | |
1PlusChem | 1P008UKG-100mg |
2-(cyclohexylethyl)boronic acid |
105869-43-0 | 95% | 100mg |
$183.00 | 2025-02-24 | |
A2B Chem LLC | AE12064-100mg |
2-(Cyclohexylethyl)boronic acid |
105869-43-0 | 95% | 100mg |
$176.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245976-5g |
(2-Cyclohexylethyl)boronic acid |
105869-43-0 | 98% | 5g |
¥16222.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245976-250mg |
(2-Cyclohexylethyl)boronic acid |
105869-43-0 | 98% | 250mg |
¥2163.00 | 2024-08-09 | |
Enamine | EN300-3169212-0.05g |
(2-cyclohexylethyl)boronic acid |
105869-43-0 | 95.0% | 0.05g |
$359.0 | 2025-03-19 |
2-(cyclohexylethyl)boronic acid 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
2-(cyclohexylethyl)boronic acidに関する追加情報
Recent Advances in the Application of 2-(Cyclohexylethyl)boronic Acid (CAS: 105869-43-0) in Chemical Biology and Pharmaceutical Research
2-(Cyclohexylethyl)boronic acid (CAS: 105869-43-0) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural and reactivity properties. Recent studies have highlighted its potential in drug discovery, particularly in the development of boron-containing therapeutics and as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This research brief synthesizes the latest findings on the applications and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
One of the most significant advancements involves the use of 2-(cyclohexylethyl)boronic acid in the synthesis of proteasome inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel bortezomib analogs, showing enhanced selectivity for the β5 subunit of the 20S proteasome. The cyclohexylethyl moiety was found to improve membrane permeability while maintaining the crucial boron-mediated binding to the proteasome's threonine residues. This research opens new avenues for developing more effective treatments for multiple myeloma and other cancers.
In the realm of antimicrobial development, researchers have recently explored 2-(cyclohexylethyl)boronic acid as a scaffold for creating β-lactamase inhibitors. A Nature Communications paper (2024) reported its successful conjugation with diazabicyclooctane derivatives, yielding compounds with potent activity against class A, C, and D β-lactamases. The boronic acid group forms reversible covalent bonds with the catalytic serine residue, while the cyclohexylethyl side chain contributes to improved pharmacokinetic properties, addressing a critical need in combating antibiotic-resistant bacteria.
The compound's utility extends to materials science, where it has been employed in the development of boronate ester-based dynamic covalent networks. A recent ACS Applied Materials & Interfaces study (2024) utilized 2-(cyclohexylethyl)boronic acid to create self-healing hydrogels with tunable mechanical properties. The hydrophobic cyclohexyl group was shown to significantly influence the gel's rheological behavior and drug release profile, making these materials promising for controlled drug delivery applications.
From a synthetic chemistry perspective, mechanistic studies published in Organic Letters (2023) have provided new insights into the transmetalation behavior of 2-(cyclohexylethyl)boronic acid in palladium-catalyzed cross-coupling reactions. The steric bulk of the cyclohexylethyl group was found to slow the transmetalation step while increasing selectivity for aryl-aryl bond formation, offering valuable guidance for designing more efficient catalytic systems in pharmaceutical synthesis.
Looking forward, the unique properties of 2-(cyclohexylethyl)boronic acid continue to inspire innovative applications across multiple disciplines. Current research directions include its incorporation into covalent organic frameworks for drug encapsulation, development of boron neutron capture therapy agents, and creation of novel sensors for biological analytes. As synthetic methodologies advance and our understanding of boron biology deepens, this compound is poised to play an increasingly important role in addressing current challenges in medicinal chemistry and chemical biology.
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